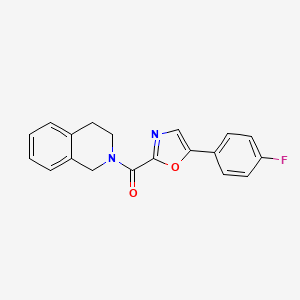

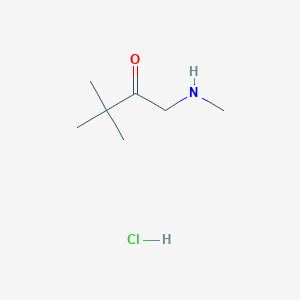

![molecular formula C17H16Cl2N2O4S B2878567 2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate CAS No. 301352-30-7](/img/structure/B2878567.png)

2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate is a chemical compound with the molecular formula C17H16Cl2N2O4S. Its average mass is 415.291 Da and its monoisotopic mass is 414.020782 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle, was achieved in three steps from readily available 4-chlorophenol with a 74% overall yield . The synthesis involved two key stages: the first was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield. The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving an 82% yield .Mecanismo De Acción

MCC950 works by inhibiting the NLRP3 inflammasome, which is a complex of proteins that is involved in the inflammatory response. By inhibiting this complex, MCC950 can reduce inflammation and potentially treat inflammatory diseases.

Biochemical and Physiological Effects:

MCC950 has been shown to have anti-inflammatory effects in a variety of animal models. It has also been shown to reduce disease severity in animal models of multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using MCC950 in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. However, one limitation is that it can be difficult to work with due to its low solubility in water.

Direcciones Futuras

There are several potential future directions for MCC950 research. One area of interest is in developing new formulations of MCC950 that are more soluble in water, which would make it easier to work with in lab experiments. Additionally, MCC950 could be studied as a potential treatment for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Finally, MCC950 could be studied in combination with other drugs to determine if it has synergistic effects.

Métodos De Síntesis

MCC950 can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-(4-chlorophenoxy)aniline with thionyl chloride to form 3-chloro-4-(4-chlorophenoxy)phenyl isothiocyanate. This compound is then reacted with 2-methoxyethylamine to form the final product, MCC950.

Aplicaciones Científicas De Investigación

MCC950 has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects and has been studied as a potential treatment for a variety of inflammatory diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

Propiedades

IUPAC Name |

2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O4S/c1-23-8-9-24-17(22)21-16(26)20-12-4-7-15(14(19)10-12)25-13-5-2-11(18)3-6-13/h2-7,10H,8-9H2,1H3,(H2,20,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYZFQFWPSXZRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)NC(=S)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-methoxybenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2878495.png)

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2878497.png)

![2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2878501.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2878503.png)

![methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide](/img/structure/B2878506.png)

![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B2878507.png)